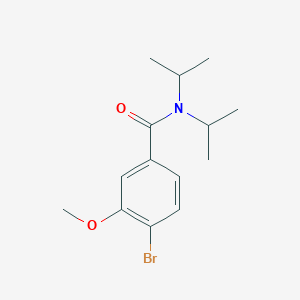![molecular formula C8H10ClN3O2S B1487550 2-Chloro-N-(4-[2-(methylamino)-2-oxoethyl]-1,3-thiazol-2-YL)acetamide CAS No. 1219827-97-0](/img/structure/B1487550.png)
2-Chloro-N-(4-[2-(methylamino)-2-oxoethyl]-1,3-thiazol-2-YL)acetamide
Vue d'ensemble
Description
Chloroacetamide, a compound with a similar structure, is a chlorinated organic compound with the molecular formula ClCH2CONH2 . It is a colorless solid, although older samples may appear yellow. It has a characteristic odor and is readily soluble in water .
Synthesis Analysis
A novel method for synthesizing a similar compound, Nintedanib intermediate 2-chloro-N-methyl-N-(4-nitrophenyl) acetamide, has been reported . The method involves taking p-nitroaniline as a raw material, carrying out acyl chlorination reaction with a chloroacetic agent to generate 2-chloro-N-p-nitrophenylacetamide, and carrying out methylation reaction with a methylating agent to obtain the target product .
Molecular Structure Analysis
The molecular structure of a compound is determined by its molecular formula and the arrangement of atoms within the molecule. For Chloroacetamide, the molecular formula is ClCH2CONH2 .
Physical And Chemical Properties Analysis
Chloroacetamide, a similar compound, is a colorless or yellow crystal with a melting point of 120 °C (248 °F; 393 K). It is readily soluble in water, with a solubility of 90 g/L at 25°C .
Applications De Recherche Scientifique
Synthesis and Structural Analysis
Researchers have investigated the synthesis and structural characteristics of similar compounds, revealing insights into their molecular configurations and potential for forming intermolecular interactions. For instance, Saravanan et al. (2016) examined a related acetamide, highlighting its molecular orientation and the formation of zigzag chains through C—H⋯O intermolecular interactions in the crystal structure Saravanan et al., 2016.
Potential Therapeutic Applications
Several studies have synthesized derivatives of similar structural frameworks to assess their biological activities, indicating the broader research interest in this compound class for therapeutic purposes.
Anticancer Activity
Derivatives synthesized by reacting similar compounds have shown reasonable anticancer activities against a variety of cancer cell lines, including melanoma. Duran and Demirayak (2012) noted that certain derivatives exhibited significant activity, underscoring the potential for developing novel anticancer agents Duran & Demirayak, 2012.
Antibacterial and Antifungal Properties
Compounds within this structural family have been evaluated for their antibacterial and antifungal activities. Desai et al. (2008) conducted synthesis and QSAR studies on 4-oxo-thiazolidines and 2-oxo-azetidines as potential antibacterial agents, finding moderate to good activity against both gram-positive and gram-negative bacteria Desai et al., 2008.
Advanced Chemical Studies
Further chemical investigations into related compounds have led to the development of novel heterocyclic compounds with potential applications in various therapeutic areas:
- Kovalenko et al. (2012) synthesized a novel series of compounds incorporating thiazole and thiadiazole fragments, exhibiting considerable cytotoxicity and specific anticancer activity against colon cancer, melanoma, and ovarian cancer cell lines, which suggests the significance of the thiazole moiety in medicinal chemistry Kovalenko et al., 2012.
Safety and Hazards
Propriétés
IUPAC Name |
2-[2-[(2-chloroacetyl)amino]-1,3-thiazol-4-yl]-N-methylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClN3O2S/c1-10-6(13)2-5-4-15-8(11-5)12-7(14)3-9/h4H,2-3H2,1H3,(H,10,13)(H,11,12,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGOLIKNKEIJAHE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)CC1=CSC(=N1)NC(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClN3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Methyl 4,6-bis(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylate](/img/structure/B1487467.png)

![2-[(2,4-Dichlorobenzyl)oxy]benzoyl chloride](/img/structure/B1487470.png)
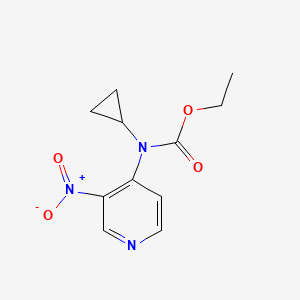
![6-[2-(4-Chlorophenyl)-1,3-thiazol-5-yl]-2-oxo-1,2-dihydro-3-pyridinecarbonitrile](/img/structure/B1487473.png)
![Methyl 3-{1-benzyl-4-[4-(2-methoxyphenyl)piperazin-1-yl]piperidin-3-yl}propanoate](/img/structure/B1487475.png)

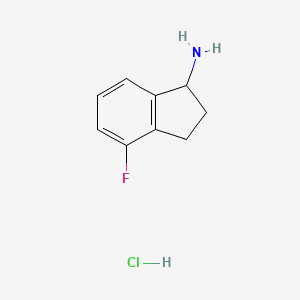
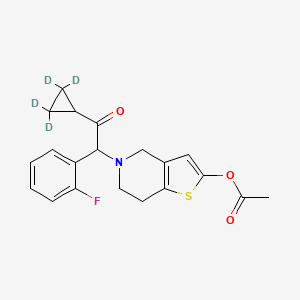
![N-[3-(5-Amino-1,3,4-thiadiazol-2-YL)propyl]benzamide](/img/structure/B1487482.png)
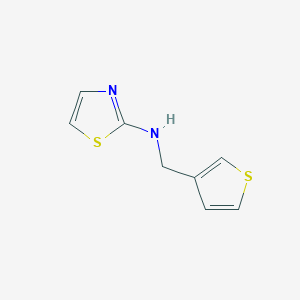
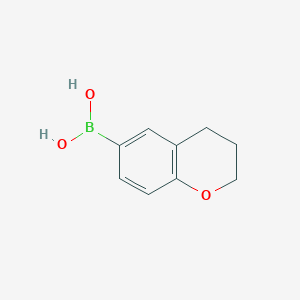
![2-[(2-cyclopropyl-3-oxo-2,3-dihydro-1H-isoindol-1-yl)formamido]acetic acid](/img/structure/B1487486.png)
